Ethylenediaminetetraacetic acid (EDTA), CAS 60-00-4, is a foundational aminopolycarboxylic acid recognized for its role as a hexadentate chelating agent. It forms highly stable, water-soluble complexes with a wide range of polyvalent metal ions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY1rpqTBIKi4aZviTzZ7As2EfvamPiD1qg0Fhx04EXiD4TYITGQnpQau_hE6q8GMarxhiC6iR_CbZo9HZjgo-P_BMqcUL2UC7jVI0yYRxkvZBOSKOb0hNPqRej7M5lQ1zoxu217PckuVuuxUu1SXY1VTfNiYnJR1X9i4S72o-SDdh1qIwlTII2Lif7RJClbAsz0pJo4sx6htK2uwkSulMMhy1lkEpE6QOlrMKxew%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1Dg9iG-QyeJBQ7VD6QSD-quez-BZaWGFkZSSALXn54ZTTT6w8BCEYJzfp_jIyc54yBKf37cx0qVevvKp9CktapKexjyEAkES8yRijOtIbdx6jJN4M27rB1lkgCMq1q1hj)] A critical procurement-determining property of the free acid form is its very low solubility in water (approx. 0.5 g/L at 25°C) and most organic solvents, in stark contrast to its highly soluble sodium salts.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwMxogcIK5yK3t--oFZmLWINCo1snXq-w3g3s5vyq0sq-1WFF8bk-Mzienygnb3VXzs5smUtyFSMVujX5qSsy6FyyqWi9A0UPbcyLtBKgNiSsjVqDMrVP9lYv4UeJLOr6Bx1I%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExnQrft8cIrqbSJHHYAhgNvNFqM9UYKSZO1SN3OpA91p70MGwp8qYccgaoZIQ5yKoPVJyvXlaNTy2eBurwbeA0jUDNrfljYeXpcOYNfgBZIrP6Ns03jz1PZINDvn8jyZOnfQZ8bN3Fglz1DLRw)] This characteristic, coupled with its acidic nature, makes it the required choice for specific applications where pH control is critical or where its salt forms are process-incompatible.
Substituting Ethylenediaminetetraacetic Acid with its common salts, such as Disodium EDTA or Tetrasodium EDTA, is a frequent cause of process failure. The primary differentiators are aqueous solubility and resulting pH.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFL0Dkb5m-GcSmWxIjw5OERCCMEWdbstkaO5A72V7kpdeeA5rZQCc16dEh-bQb79TQKrtAL_Fi0sWowSIJB0dxIrBjEgBCiVX1Q6aGgxPcGt2upv7k6WcwYA_5y-qp3j7iOx_Gb9G3LLuHrRWjZ07wWcxPy1m-J8BcPvlrDSZCcTkVAQHCAayH_JYCIeN_4f2dil758qw%3D%3D)] EDTA free acid is sparingly soluble and creates an acidic environment (pH ~2.5-3.0), making it suitable for low-pH processes or for preparing specific metal chelates *in situ*.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwMxogcIK5yK3t--oFZmLWINCo1snXq-w3g3s5vyq0sq-1WFF8bk-Mzienygnb3VXzs5smUtyFSMVujX5qSsy6FyyqWi9A0UPbcyLtBKgNiSsjVqDMrVP9lYv4UeJLOr6Bx1I%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHf45IRe4GZjVgT6Cn--XjsE3FO0_THsYMdj54K35uWTyfD_jOiC6juircFScKDPYp74qlQ-C05BCsA24HJeIyzUW8GxPiJnTVFHDHboKu3MtDZ0r8qCMwYIIyVirX2K6Mj8mpEg8bX89a5R8bzvVmwiYF1hjq-K66kHmLLeuQEXE1vlQ%3D)] Conversely, Disodium and Tetrasodium EDTA are highly water-soluble but yield near-neutral (pH ~4-6) or strongly alkaline (pH ~10-11) solutions, respectively.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Q8SCuQDsm0PkhEKyVwzpkz8XS1lhyq_XTMZQEDtm6v-tkPI0Wf9bun6A-k1uM-sgjeB_HNPkX15cmdpgFDvVLV7HPITmRSunS1M4LF16ohTKzi-bb9FwRKvkWJhgyGd305mnVIrE3aN7SX_26xX6Q9ZxKeW8TuJ7zC8-jsoHDdrdgQ-UX_TkGbGUC5vcA4wzsog6HuXJKn53tqkF99zcm_akP-O-57al_OGcXUCeIkH_zQU2SWHW1hs%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbScsyLNTkxkwy9oAeudJZw6piRlRktmcuypu7ieXd-YqOtmypdezPkcg4Yrvd50ZhlyDkEelFeRoI_eCz02vkiBnfR-sYzDlwtc-c501DBcRF1LqzRRInMVSggrR5bjHiZUKZQPW0hAye3EFQ5ixtahujBjKEKIyO9WYw8m6LLLpFr1aTH0BsHIVZinmi)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1U8LlUOwQmsAivfS1HPSveJPGg-oXts8ORon-2Wc-BHXBvRHosWOC6JWIvGvuPbJTstU6WslYRI660tY94nq7iJuI5lXbMCfI84QXMejecvqttmSjG-rLGMCkEcvgr5i-_yFUmYf9IEKmjGZcNT3ixMf23MYJ3Aq1FyovEdGsTk9ccyyiI0t7KbO9vC6ZbFIIM5TtVy8d8JBrHvwncZTa-vl4ZjNHJtovCfNujxp9OeTM6HtfesSAjN6yqZ-dBMtMb-YPWCDpFw%3D%3D)] Using a salt where the acid is specified can lead to immediate process incompatibility due to unwanted pH shifts and solubility issues, while using the free acid in a neutral, high-concentration aqueous system will fail as the material will not dissolve.
The most significant process-related difference between EDTA free acid and its salts is aqueous solubility. At 25°C, the free acid form exhibits very low solubility of approximately 0.5 g/L.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2mW-TU8BL8pBrPl6seLm9GYSGNfRdDE1JP7XcXB3ULlhD8Tv7BKADLEwOBPVaJ41H5mXJBLD4MabZeZ1GRP0nf89iqRxCngIoCCL_w5zq5tCtdcdgPoKBZVkCVBuRrqfLS3okqhEZ1Xy7vqWAy8Ydui5KRXqHI79BQsGrDJ8P7csJYUi0-t7l7R6UPmusVN1iMLq2OPTb1tTcX59_MKf-3DIWf8IiGHJGvd-VYrTs_Aj8fg%3D%3D)] In direct contrast, Disodium EDTA Dihydrate is readily soluble, with a reported solubility of about 108 g/L (10.8g/100ml) at 20°C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY1rpqTBIKi4aZviTzZ7As2EfvamPiD1qg0Fhx04EXiD4TYITGQnpQau_hE6q8GMarxhiC6iR_CbZo9HZjgo-P_BMqcUL2UC7jVI0yYRxkvZBOSKOb0hNPqRej7M5lQ1zoxu217PckuVuuxUu1SXY1VTfNiYnJR1X9i4S72o-SDdh1qIwlTII2Lif7RJClbAsz0pJo4sx6htK2uwkSulMMhy1lkEpE6QOlrMKxew%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Q8SCuQDsm0PkhEKyVwzpkz8XS1lhyq_XTMZQEDtm6v-tkPI0Wf9bun6A-k1uM-sgjeB_HNPkX15cmdpgFDvVLV7HPITmRSunS1M4LF16ohTKzi-bb9FwRKvkWJhgyGd305mnVIrE3aN7SX_26xX6Q9ZxKeW8TuJ7zC8-jsoHDdrdgQ-UX_TkGbGUC5vcA4wzsog6HuXJKn53tqkF99zcm_akP-O-57al_OGcXUCeIkH_zQU2SWHW1hs%3D)] This difference of over 200-fold dictates the choice of material for specific process requirements.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~0.5 g/L (at 25°C) |
| Comparator Or Baseline | Disodium EDTA Dihydrate: ~108 g/L (at 20°C) |
| Quantified Difference | >200x lower solubility than the disodium salt |
| Conditions | Aqueous solution, ambient temperature. |
Select the free acid for non-aqueous slurries, controlled-release applications, or when dissolving the agent in an alkaline solution is part of the process; select the salt for ready-to-use neutral aqueous solutions.
The form of EDTA directly dictates the pH of an aqueous system. A suspension of EDTA free acid produces a pH in the range of 2.5-3.0.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2mW-TU8BL8pBrPl6seLm9GYSGNfRdDE1JP7XcXB3ULlhD8Tv7BKADLEwOBPVaJ41H5mXJBLD4MabZeZ1GRP0nf89iqRxCngIoCCL_w5zq5tCtdcdgPoKBZVkCVBuRrqfLS3okqhEZ1Xy7vqWAy8Ydui5KRXqHI79BQsGrDJ8P7csJYUi0-t7l7R6UPmusVN1iMLq2OPTb1tTcX59_MKf-3DIWf8IiGHJGvd-VYrTs_Aj8fg%3D%3D)] In contrast, a 1% solution of Disodium EDTA results in a weakly acidic to neutral pH of approximately 4.5-5.5, while a 1% solution of Tetrasodium EDTA is strongly alkaline, with a pH of around 11.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY1rpqTBIKi4aZviTzZ7As2EfvamPiD1qg0Fhx04EXiD4TYITGQnpQau_hE6q8GMarxhiC6iR_CbZo9HZjgo-P_BMqcUL2UC7jVI0yYRxkvZBOSKOb0hNPqRej7M5lQ1zoxu217PckuVuuxUu1SXY1VTfNiYnJR1X9i4S72o-SDdh1qIwlTII2Lif7RJClbAsz0pJo4sx6htK2uwkSulMMhy1lkEpE6QOlrMKxew%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Q8SCuQDsm0PkhEKyVwzpkz8XS1lhyq_XTMZQEDtm6v-tkPI0Wf9bun6A-k1uM-sgjeB_HNPkX15cmdpgFDvVLV7HPITmRSunS1M4LF16ohTKzi-bb9FwRKvkWJhgyGd305mnVIrE3aN7SX_26xX6Q9ZxKeW8TuJ7zC8-jsoHDdrdgQ-UX_TkGbGUC5vcA4wzsog6HuXJKn53tqkF99zcm_akP-O-57al_OGcXUCeIkH_zQU2SWHW1hs%3D)] This makes the free acid the only suitable choice for applications requiring chelation without raising the system's pH.
| Evidence Dimension | pH of Aqueous Solution/Suspension |
| Target Compound Data | ~2.5 - 3.0 |
| Comparator Or Baseline | Disodium EDTA: ~4.5 - 5.5; Tetrasodium EDTA: ~11.0 |
| Quantified Difference | Significantly more acidic than both common sodium salts. |
| Conditions | Aqueous system at ambient temperature. |
Procure the free acid for acidic cleaning formulations, specific titrations, or to avoid introducing sodium or other counter-ions from a salt form.
EDTA free acid is the essential precursor for synthesizing specific metal-EDTA complexes, such as those used in agriculture or as dietary supplements.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Q8SCuQDsm0PkhEKyVwzpkz8XS1lhyq_XTMZQEDtm6v-tkPI0Wf9bun6A-k1uM-sgjeB_HNPkX15cmdpgFDvVLV7HPITmRSunS1M4LF16ohTKzi-bb9FwRKvkWJhgyGd305mnVIrE3aN7SX_26xX6Q9ZxKeW8TuJ7zC8-jsoHDdrdgQ-UX_TkGbGUC5vcA4wzsog6HuXJKn53tqkF99zcm_akP-O-57al_OGcXUCeIkH_zQU2SWHW1hs%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2mW-TU8BL8pBrPl6seLm9GYSGNfRdDE1JP7XcXB3ULlhD8Tv7BKADLEwOBPVaJ41H5mXJBLD4MabZeZ1GRP0nf89iqRxCngIoCCL_w5zq5tCtdcdgPoKBZVkCVBuRrqfLS3okqhEZ1Xy7vqWAy8Ydui5KRXqHI79BQsGrDJ8P7csJYUi0-t7l7R6UPmusVN1iMLq2OPTb1tTcX59_MKf-3DIWf8IiGHJGvd-VYrTs_Aj8fg%3D%3D)] The synthesis involves reacting the free acid with a metal oxide, hydroxide, or carbonate.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY1rpqTBIKi4aZviTzZ7As2EfvamPiD1qg0Fhx04EXiD4TYITGQnpQau_hE6q8GMarxhiC6iR_CbZo9HZjgo-P_BMqcUL2UC7jVI0yYRxkvZBOSKOb0hNPqRej7M5lQ1zoxu217PckuVuuxUu1SXY1VTfNiYnJR1X9i4S72o-SDdh1qIwlTII2Lif7RJClbAsz0pJo4sx6htK2uwkSulMMhy1lkEpE6QOlrMKxew%3D%3D)] For example, a patented method for producing high-purity metal-EDTA salts specifies the reaction of ethylenediaminetetraacetic acid with a metal salt in the presence of sodium hydroxide.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb3_o68m96fFfqM7ZG-Ogg4xzYzSI8Q5WRYPgoz_0HiaMpWJE92fXYyuverZ2VNrewy_dhAAu3qO0xbWXyWaYXCvq355vkKPt-O_U6edvqViESQTSwbC-DM0OmgM2InSk5mbyzwpihIRSuejX3RFTRx4N_2GxYPYv4RiT3rDKw)] The highly soluble salt forms are unsuitable as starting materials for these specific acid-base reactions.
| Evidence Dimension | Reactivity in Salt Synthesis |
| Target Compound Data | Acts as the proton-donating acid reactant for synthesis of specific metal salts (e.g., Fe-EDTA, Zn-EDTA). |
| Comparator Or Baseline | EDTA salts (e.g., Disodium EDTA) are already neutralized and thus not suitable as the acid precursor. |
| Quantified Difference | Qualitative functional difference; the free acid is required for the reaction. |
| Conditions | Aqueous synthesis of metal-EDTA complexes via acid-base reaction. |
This compound must be procured for the in-house manufacturing of specific EDTA chelates (e.g., Ca-EDTA, Fe-EDTA, Mn-EDTA) not readily available or for creating custom formulations.
As the necessary acidic precursor, EDTA free acid is the correct choice for manufacturing chelated micronutrients like Fe-EDTA, Zn-EDTA, and Mn-EDTA. These products enhance nutrient bioavailability to plants in alkaline soils.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2mW-TU8BL8pBrPl6seLm9GYSGNfRdDE1JP7XcXB3ULlhD8Tv7BKADLEwOBPVaJ41H5mXJBLD4MabZeZ1GRP0nf89iqRxCngIoCCL_w5zq5tCtdcdgPoKBZVkCVBuRrqfLS3okqhEZ1Xy7vqWAy8Ydui5KRXqHI79BQsGrDJ8P7csJYUi0-t7l7R6UPmusVN1iMLq2OPTb1tTcX59_MKf-3DIWf8IiGHJGvd-VYrTs_Aj8fg%3D%3D)] The synthesis requires the reaction of the free acid with the corresponding metal base, a process for which its sodium salts are unsuitable.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Q8SCuQDsm0PkhEKyVwzpkz8XS1lhyq_XTMZQEDtm6v-tkPI0Wf9bun6A-k1uM-sgjeB_HNPkX15cmdpgFDvVLV7HPITmRSunS1M4LF16ohTKzi-bb9FwRKvkWJhgyGd305mnVIrE3aN7SX_26xX6Q9ZxKeW8TuJ7zC8-jsoHDdrdgQ-UX_TkGbGUC5vcA4wzsog6HuXJKn53tqkF99zcm_akP-O-57al_OGcXUCeIkH_zQU2SWHW1hs%3D)]
In applications where mineral scale (e.g., calcium carbonate) must be removed under acidic conditions, EDTA free acid is the appropriate selection.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY1rpqTBIKi4aZviTzZ7As2EfvamPiD1qg0Fhx04EXiD4TYITGQnpQau_hE6q8GMarxhiC6iR_CbZo9HZjgo-P_BMqcUL2UC7jVI0yYRxkvZBOSKOb0hNPqRej7M5lQ1zoxu217PckuVuuxUu1SXY1VTfNiYnJR1X9i4S72o-SDdh1qIwlTII2Lif7RJClbAsz0pJo4sx6htK2uwkSulMMhy1lkEpE6QOlrMKxew%3D%3D)] It provides both the acidity to dissolve carbonate scales and the powerful chelation to sequester the released metal ions, preventing redeposition.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb3_o68m96fFfqM7ZG-Ogg4xzYzSI8Q5WRYPgoz_0HiaMpWJE92fXYyuverZ2VNrewy_dhAAu3qO0xbWXyWaYXCvq355vkKPt-O_U6edvqViESQTSwbC-DM0OmgM2InSk5mbyzwpihIRSuejX3RFTRx4N_2GxYPYv4RiT3rDKw)] Its salt forms would be less effective as they would raise the pH of the formulation.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFL0Dkb5m-GcSmWxIjw5OERCCMEWdbstkaO5A72V7kpdeeA5rZQCc16dEh-bQb79TQKrtAL_Fi0sWowSIJB0dxIrBjEgBCiVX1Q6aGgxPcGt2upv7k6WcwYA_5y-qp3j7iOx_Gb9G3LLuHrRWjZ07wWcxPy1m-J8BcPvlrDSZCcTkVAQHCAayH_JYCIeN_4f2dil758qw%3D%3D)]
For complexometric titrations that must be performed in a buffered, acidic environment to maintain analyte stability, EDTA free acid is the required starting material to prepare the titrant. Its inherent acidity allows for precise pH control without introducing additional buffering species, a key advantage over its pre-neutralized salt forms.
Irritant